7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate pyrazole and pyrimidine derivatives.
Introduction of the difluoromethyl group: This step often involves difluoromethylation reactions, which can be carried out using reagents such as difluoromethyl bromide under radical conditions.
Functionalization of the pyrazole ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
- 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid
- Isoxazole derivatives
Uniqueness
7-(difluoromethyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of structural features, including the difluoromethyl group and the pyrazolo[1,5-a]pyrimidine core
Properties
Molecular Formula |
C21H20F2N6O |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H20F2N6O/c1-4-28-13(3)18(12(2)27-28)26-21(30)15-11-24-29-17(19(22)23)10-16(25-20(15)29)14-8-6-5-7-9-14/h5-11,19H,4H2,1-3H3,(H,26,30) |
InChI Key |
SPFVRXDYEASFKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
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